molecular formula C11H22N2O3 B8370105 BOC-Norleucine Amide

BOC-Norleucine Amide

Cat. No.: B8370105
M. Wt: 230.30 g/mol
InChI Key: UJWXUMMFSUYXGB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-Norleucine Amide is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-Norleucine Amide typically involves the protection of the amine group in (S)-2-aminohexanoic acid. One common method is the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.

Mechanism of Action

The primary function of BOC-Norleucine Amide is to serve as a protected form of (S)-2-aminohexanamide. The Boc group prevents the amine from participating in unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, revealing the free amine group . This allows for subsequent reactions to occur at the amine site.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(tert-Butoxycarbonylamino)pentanamide
  • (S)-2-(tert-Butoxycarbonylamino)butanamide
  • (S)-2-(tert-Butoxycarbonylamino)propanamide

Uniqueness

BOC-Norleucine Amide is unique due to its specific chain length and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The Boc group provides a versatile protecting strategy that is widely applicable in organic synthesis .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1

InChI Key

UJWXUMMFSUYXGB-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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